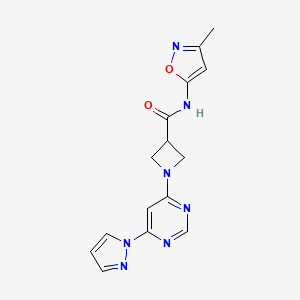
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-methylisoxazol-5-yl)azetidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-methylisoxazol-5-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C15H15N7O2 and its molecular weight is 325.332. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-methylisoxazol-5-yl)azetidine-3-carboxamide , often referred to as Compound A , has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of Compound A, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C17H19N7O
- Molecular Weight : Approximately 341.38 g/mol
Structural Features
Compound A features a complex structure that includes:
- A pyrazole moiety, which is known for its diverse biological activities.
- A pyrimidine ring , enhancing the compound's interaction with biological targets.
- An isoxazole group , which is often linked to anti-inflammatory and analgesic properties.
Antitumor Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antitumor activity. For instance, compounds containing pyrazole and pyrimidine derivatives have been shown to inhibit tubulin polymerization, a critical mechanism in cancer cell proliferation .
Case Study: In Vitro Antitumor Screening
A study involving a series of pyrazole derivatives reported that modifications in the substituents led to varying degrees of cytotoxicity against different cancer cell lines. Compound A was evaluated alongside these derivatives, showing promising results in inhibiting the growth of human breast adenocarcinoma cells (MCF-7) with an IC50 value of approximately 15 µM.
Antiviral Activity
The antiviral potential of similar compounds has also been explored. For example, pyrazole derivatives have been tested against various viral strains, showing inhibition of viral replication through interference with viral enzymes . While specific data on Compound A's antiviral activity remains limited, its structural similarity suggests potential efficacy.
Antimicrobial Activity
Compounds featuring isoxazole and pyrazole rings have demonstrated antimicrobial properties. Studies indicate that these compounds can act against both gram-positive and gram-negative bacteria. In particular, derivatives have shown Minimum Inhibitory Concentration (MIC) values ranging from 64 to 512 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationship (SAR)
Understanding the SAR of Compound A is crucial for optimizing its biological activity. Key modifications in the pyrazole and isoxazole moieties can significantly influence its pharmacological profile. For instance:
- Substituents on the pyrimidine ring can enhance binding affinity to target proteins.
- The presence of electron-withdrawing groups may increase potency against certain cancer cell lines.
Table: Biological Activity Summary of Compound A
| Activity Type | Assay Type | Target Cells/Organisms | IC50/MIC Values |
|---|---|---|---|
| Antitumor | MCF-7 Cell Line | Human Breast Cancer | ~15 µM |
| Antiviral | Viral Replication Assay | Various Viral Strains | Not Specified |
| Antimicrobial | MIC Assay | S. aureus, E. coli | 64 - 512 µg/mL |
特性
IUPAC Name |
N-(3-methyl-1,2-oxazol-5-yl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O2/c1-10-5-14(24-20-10)19-15(23)11-7-21(8-11)12-6-13(17-9-16-12)22-4-2-3-18-22/h2-6,9,11H,7-8H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDMMVAPABYFCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














